Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,5-difluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium amide in liquid ammonia at low temperatures.
Major Products Formed
Oxidation: Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2,5-diaminophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.
Medicine: Researchers are investigating its potential as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the hydroxypropanoate moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds.
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
LGYSCPOLADJTMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
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